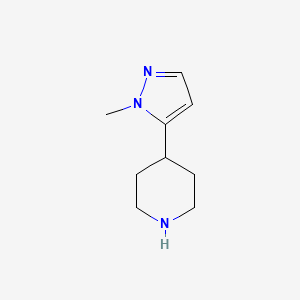

4-(1-methyl-1H-pyrazol-5-yl)piperidine

Description

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBVTTLKUJAYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640270-01-5 | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that 4-(1-methyl-1h-pyrazol-5-yl)piperidine might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Similar compounds have been reported to influence the cytochrome p450-mediated polyunsaturated fatty acid epoxide pathway, which plays a crucial role in inflammation and blood pressure regulation .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory and antihypertensive effects .

Biochemical Analysis

Biochemical Properties

4-(1-methyl-1H-pyrazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses. The compound’s ability to inhibit sEH suggests its potential in therapeutic applications for conditions related to these physiological processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, this compound can alter the signaling pathways that regulate inflammation and blood pressure. Additionally, its impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby affecting overall cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of sEH involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols. This inhibition can lead to an accumulation of epoxides, which have various biological activities, including anti-inflammatory and vasodilatory effects. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of sEH, resulting in prolonged anti-inflammatory and blood pressure-lowering effects. The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential liver and kidney damage. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships should be thoroughly investigated to ensure safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sEH, influencing the metabolism of epoxides to diols. This interaction can affect metabolic flux and the levels of various metabolites, including those involved in inflammation and blood pressure regulation. Understanding the compound’s role in these pathways is crucial for elucidating its therapeutic potential and optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, its binding to sEH can facilitate its transport to sites of inflammation or blood pressure regulation, enhancing its therapeutic effects. The distribution of the compound within tissues also determines its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sEH may localize it to the endoplasmic reticulum, where the enzyme is predominantly found. This localization can enhance the compound’s ability to inhibit sEH and exert its therapeutic effects. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research.

Biological Activity

4-(1-methyl-1H-pyrazol-5-yl)piperidine is a compound with significant potential in pharmacology, particularly due to its pyrazole moiety, which is known for various biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHN

- SMILES Notation : CN1C(=CC=N1)C2CCNCC2

- InChI Key : CRBVTTLKUJAYDY-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazole group, contributing to its unique biological properties.

Biological Activity

The biological activity of this compound can be attributed to the pharmacological properties associated with pyrazole derivatives. The following activities have been documented:

- Anticancer Activity : Pyrazole derivatives exhibit promising anticancer effects. For instance, studies have shown that compounds containing pyrazole rings can induce apoptosis in cancer cell lines, demonstrating potential as anticancer agents .

- Antimicrobial Properties : The presence of the pyrazole moiety is linked to antimicrobial activity against various pathogens. This includes both antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can reduce inflammation, which may be beneficial in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against bacterial and fungal strains | |

| Anti-inflammatory | Reduces markers of inflammation |

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of various pyrazole derivatives on human cancer cell lines (A549 and HCT116), it was found that certain compounds exhibited significant cytotoxicity with IC values ranging from 6.76 µg/mL to over 200 µg/mL. The most effective compound showed an IC of 6.76 µg/mL against HCT116 cells, indicating strong potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and inflammation modulation. For example, the activation of apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic genes has been observed in related studies .

Comparison with Similar Compounds

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

This derivative replaces the pyrazole ring with a tetrazole-thio group. The tetrazole ring, a bioisostere for carboxylic acids, introduces distinct electronic and steric properties. Unlike the pyrazole variant, the thioether linkage in this compound may enhance metabolic stability but reduce conformational flexibility . No biological data are reported, though its commercial availability suggests utility in medicinal chemistry .

4-(4-Fluorobenzoyl)piperidine and 4-(6-Fluorobenzisoxazol-3-yl)piperidine

These compounds feature aryl ketone and benzisoxazole substituents, respectively. Synthesized via nucleophilic substitution under reflux conditions, they exhibit high binding affinities for serotonin receptors (5-HT2A).

1-[{4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy}acetyl]piperidines

These derivatives incorporate dihydropyrazole-acetyl-piperidine hybrids. Their synthesis involves acylated intermediates and demonstrates modularity for introducing diverse aryl groups.

Conformational and Electronic Properties

The dihedral angle of 33.4° in this compound contrasts with the planar or near-planar conformations of fluorobenzoyl derivatives, which may adopt more rigid poses in receptor binding .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Research Tools and Methodologies

Structural analyses of these compounds rely on crystallographic software such as SHELXL for refinement and ORTEP-3 for graphical representation . These tools enable precise comparison of conformational features critical for structure-activity relationships.

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized by cyclocondensation of hydrazine hydrate with β-ketoesters such as ethyl acetoacetate in ethanol under reflux conditions. This method yields 3-methyl-1H-pyrazol-5(4H)-one with high efficiency (up to 89% yield).

Methylation at the N1 position can be achieved by methyl iodide or methyl sulfate treatment under basic conditions, generating 1-methyl-1H-pyrazole derivatives.

Functionalization at the 5-Position

- The 5-position of the pyrazole ring (adjacent to N1) can be functionalized by condensation with aldehydes or halogenated intermediates to introduce substituents suitable for subsequent coupling with piperidine.

Preparation of the Piperidine Moiety

Piperidine rings are commercially available or synthesized via reduction of pyridine derivatives or cyclization methods.

Functionalization at the 4-position of piperidine is often achieved by nucleophilic substitution or reductive amination to introduce substituents that can react with the pyrazole moiety.

Coupling Methods to Form this compound

Nucleophilic Substitution

A common approach involves the reaction of a 4-halopiperidine derivative with the pyrazole nucleophile under basic or catalytic conditions.

For example, refluxing a mixture of 1-methyl-1H-pyrazole-5-yl derivatives with 4-substituted piperidines in ethanol with catalytic piperidine can facilitate the coupling reaction.

Reductive Amination

Another method includes reductive amination of 4-formylpiperidine with 1-methyl-1H-pyrazol-5-yl amines or related intermediates in the presence of reducing agents like sodium cyanoborohydride.

This method allows selective formation of the C-N bond linking the pyrazole ring to the piperidine nitrogen or carbon.

Multi-step Synthesis with Intermediate Purification

- Industrially, the synthesis may involve multi-step sequences with intermediate isolation and purification steps, including extraction, washing (with sodium bicarbonate or sodium chloride solutions), recrystallization, and drying under controlled temperatures (40–45°C).

Typical Reaction Conditions and Workup

Representative Research Findings

Abdelhamid et al. demonstrated the synthesis of pyrazole derivatives via condensation reactions catalyzed by piperidine in ethanol, yielding crystalline products with good purity and yield (up to 72%).

Patent WO2015063709A1 describes an industrially relevant process involving organic layer separation, washing with deionized water and sodium bicarbonate, concentration under reduced pressure, and crystallization with glacial acetic acid to obtain pyrazole-piperidine salts.

The coupling reaction temperature typically ranges from 50°C to reflux conditions (~80°C), with reaction times of 1–4 hours depending on the substrate and catalyst loading.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine hydrate + ethyl acetoacetate, reflux in ethanol | 85–89 | High yield, base for further steps |

| N1 Methylation of pyrazole | Methyl iodide/base | 70–80 | Selective methylation |

| Coupling with piperidine | 4-halopiperidine or 4-formylpiperidine + pyrazole derivative, reflux in ethanol with catalytic piperidine | 60–75 | Requires purification steps |

| Workup and purification | Washing with sodium bicarbonate, recrystallization | - | Essential for product purity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-methyl-1H-pyrazol-5-yl)piperidine, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via multi-step processes involving condensation reactions or cross-coupling strategies. For example, Suzuki-Miyaura coupling has been employed to attach pyrazole rings to piperidine scaffolds, using palladium catalysts and boronic acid derivatives . A key challenge is separating regioisomers due to the structural similarity of pyrazole derivatives. Column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is commonly used, but HPLC may be required for high-purity yields (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming regiochemistry and substituent positions. For instance, the methyl group on the pyrazole ring typically resonates at δ 2.4–2.6 ppm in H NMR, while piperidine protons appear as multiplet signals between δ 1.5–3.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or MALDI-TOF confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly when piperidine adopts a chair or boat conformation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing diverse substituents to the piperidine-pyrazole scaffold?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification. Evidence suggests toluene/water biphasic systems reduce side reactions in coupling steps .

- Catalyst Screening : Pd(PPh) outperforms Pd(OAc) in Suzuki-Miyaura reactions for electron-deficient pyrazoles, yielding >80% conversion .

- Temperature Control : Microwave-assisted synthesis at 120–150°C reduces reaction time from 24 hours to 30 minutes .

Q. How should conflicting biological activity data for this compound derivatives be addressed?

- Methodological Answer : Contradictions often arise from variations in substituent electronic effects or assay conditions. For example:

- Case Study : A nitro group at the pyrazole 4-position (as in 4-nitro derivatives) showed enhanced kinase inhibition in vitro but reduced cellular permeability due to increased polarity .

- Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to differentiate artifacts from true activity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess logP and blood-brain barrier penetration .

- Docking Studies : AutoDock Vina or Schrödinger Glide can predict binding modes to targets like dopamine receptors, but require validation via mutagenesis (e.g., K shifts in DR mutants) .

Safety and Handling Protocols

- Storage : Store under inert gas (N or Ar) at −20°C to prevent oxidation of the pyrazole ring .

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. In case of skin contact, rinse immediately with 0.9% saline solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.